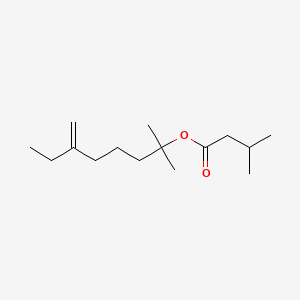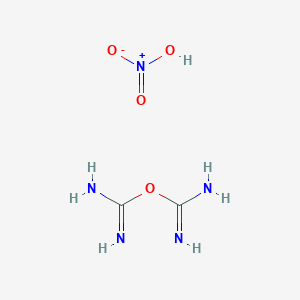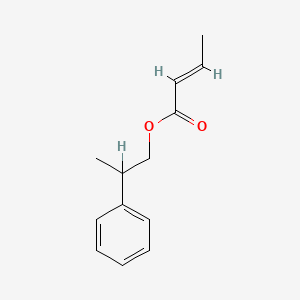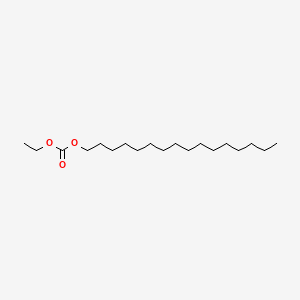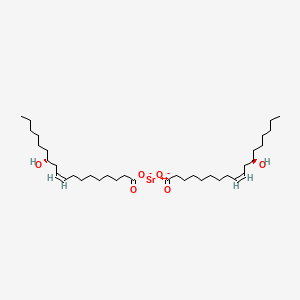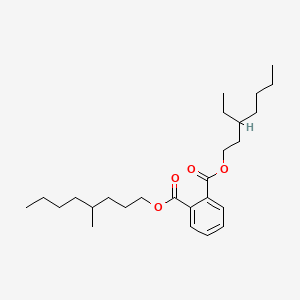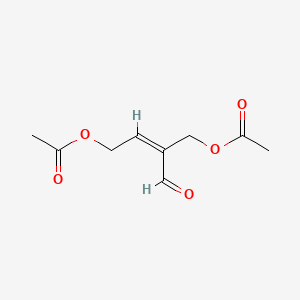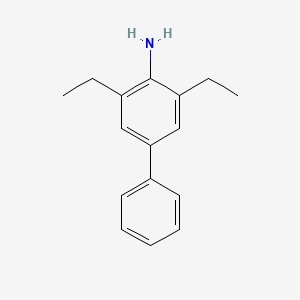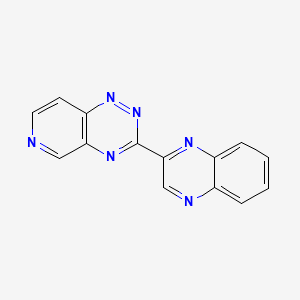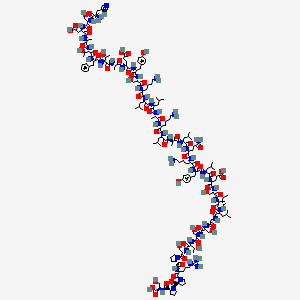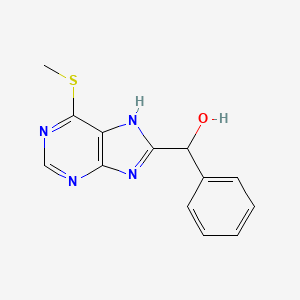
(6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: is a complex organic compound that features a purine base substituted with a methylthio group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the methylthio group and the phenylmethanol moiety. Here is a general outline of the synthetic route:
Synthesis of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by a methylthio group.
Attachment of the Phenylmethanol Moiety: The final step involves the attachment of the phenylmethanol group through a Friedel-Crafts alkylation reaction, using phenylmethanol and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol or even remove it entirely.
Substitution: The phenylmethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The phenylmethanol moiety could also influence its binding affinity and specificity for certain proteins or receptors.
Comparison with Similar Compounds
(6-(Methylthio)-9H-purin-8-yl)(phenyl)methanol: can be compared with other purine derivatives and phenylmethanol compounds:
-
Similar Compounds
6-Mercaptopurine: A purine analog used in chemotherapy.
Phenylmethanol (Benzyl Alcohol): A simple aromatic alcohol used in various applications.
8-Methylthioadenine: Another purine derivative with a methylthio group.
-
Uniqueness
- The combination of a purine base with both a methylthio group and a phenylmethanol moiety is unique, providing distinct chemical and biological properties.
- This structural uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can explore its full potential in various scientific fields.
Properties
CAS No. |
4460-08-6 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
(6-methylsulfanyl-7H-purin-8-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12N4OS/c1-19-13-9-11(14-7-15-13)17-12(16-9)10(18)8-5-3-2-4-6-8/h2-7,10,18H,1H3,(H,14,15,16,17) |
InChI Key |
YDPUBZKHLHSVKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1NC(=N2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


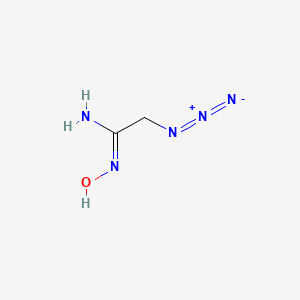
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
